molecular formula C9H11O3PS2 B1348325 Dimethyl 1,3-Benzodithiol-2-ylphosphonate CAS No. 62217-35-0

Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Cat. No.: B1348325
CAS No.: 62217-35-0
M. Wt: 262.3 g/mol
InChI Key: VKVOUPYVLWQXLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1,3-Benzodithiol-2-ylphosphonate can be synthesized through a series of chemical reactions involving the appropriate precursors. The synthetic route typically involves the reaction of 1,3-benzodithiol with dimethyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to handle the chemicals safely and efficiently. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified through crystallization or other suitable methods to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,3-Benzodithiol-2-ylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of Dimethyl 1,3-Benzodithiol-2-ylphosphonate involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that affect the protein’s function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1,3-Benzodithiol-2-ylphosphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in synthetic chemistry and other research fields .

Properties

IUPAC Name

2-dimethoxyphosphoryl-1,3-benzodithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O3PS2/c1-11-13(10,12-2)9-14-7-5-3-4-6-8(7)15-9/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVOUPYVLWQXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1SC2=CC=CC=C2S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328006
Record name Dimethyl 1,3-Benzodithiol-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62217-35-0
Record name Dimethyl 1,3-Benzodithiol-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 1,3-Benzodithiol-2-ylphosphonate
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Dimethyl 1,3-Benzodithiol-2-ylphosphonate
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Dimethyl 1,3-Benzodithiol-2-ylphosphonate
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Reactant of Route 6
Dimethyl 1,3-Benzodithiol-2-ylphosphonate

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